
Antitrypanosomal agent 13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitrypanosomal agent 13 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease is prevalent in regions such as sub-Saharan Africa and South America, causing significant morbidity and mortality. The need for new antitrypanosomal agents arises from the toxicity and resistance issues associated with current treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of antitrypanosomal agent 13 involves multiple steps, starting with the preparation of key intermediates. One common route includes the formation of a quinoline moiety, which is then functionalized with various substituents to enhance its antitrypanosomal activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Antitrypanosomal agent 13 undergoes several types of chemical reactions, including:
Oxidation: This reaction is often used to introduce or modify functional groups on the quinoline ring.
Reduction: Employed to reduce nitro groups to amines, enhancing the compound’s biological activity.
Substitution: Commonly used to introduce various substituents that improve the compound’s pharmacokinetic properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated compounds and nucleophiles under basic conditions.
Major Products
The major products formed from these reactions are derivatives of the original quinoline structure, each with varying degrees of antitrypanosomal activity. These derivatives are then screened for their efficacy and safety .
Scientific Research Applications
Antitrypanosomal agent 13 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to understand its effects on Trypanosoma species.
Medicine: Investigated for its potential as a therapeutic agent for trypanosomiasis and other parasitic diseases.
Industry: Utilized in the development of diagnostic tools and assays for detecting trypanosomal infections
Mechanism of Action
The mechanism of action of antitrypanosomal agent 13 involves multiple pathways:
Molecular Targets: The compound targets enzymes critical for the survival of Trypanosoma, such as dihydrofolate reductase and thymidylate synthase.
Pathways Involved: It disrupts the synthesis of nucleotides, leading to the inhibition of DNA replication and cell division in the parasite
Comparison with Similar Compounds
Similar Compounds
Melarsoprol: An arsenic-based drug used for treating late-stage trypanosomiasis.
Pentamidine: An antimicrobial medication used to treat early-stage trypanosomiasis.
Nifurtimox: A nitrofuran compound used in combination therapy for trypanosomiasis.
Uniqueness
Antitrypanosomal agent 13 stands out due to its lower toxicity and higher efficacy compared to existing treatments. Its unique quinoline-based structure allows for better targeting of trypanosomal enzymes, reducing the likelihood of resistance development .
Properties
Molecular Formula |
C47H81N2NaO10S |
|---|---|
Molecular Weight |
889.2 g/mol |
IUPAC Name |
sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7S,9S,10S,12R,15S)-15-(butylcarbamothioylamino)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadecan-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate |
InChI |
InChI=1S/C47H82N2O10S.Na/c1-12-16-25-48-43(60)49-36-19-22-46(59-47(36)24-23-44(11,58-47)37-20-21-45(54,15-4)32(10)55-37)29(7)26-28(6)41(57-46)34(14-3)39(51)30(8)38(50)31(9)40-27(5)17-18-35(56-40)33(13-2)42(52)53;/h27-38,40-41,50,54H,12-26H2,1-11H3,(H,52,53)(H2,48,49,60);/q;+1/p-1/t27-,28-,29+,30-,31-,32-,33+,34-,35+,36-,37+,38+,40+,41-,44-,45+,46-,47-;/m0./s1 |
InChI Key |
CVRKDSPQTJTKFR-ZZKKMBFOSA-M |
Isomeric SMILES |
CCCCNC(=S)N[C@H]1CC[C@@]2([C@@H](C[C@@H]([C@H](O2)[C@@H](CC)C(=O)[C@@H](C)[C@H]([C@H](C)[C@H]3[C@H](CC[C@@H](O3)[C@@H](CC)C(=O)[O-])C)O)C)C)O[C@@]14CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O.[Na+] |
Canonical SMILES |
CCCCNC(=S)NC1CCC2(C(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(CCC(O3)C(CC)C(=O)[O-])C)O)C)C)OC14CCC(O4)(C)C5CCC(C(O5)C)(CC)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




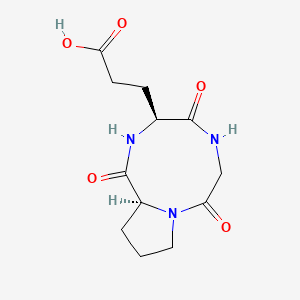
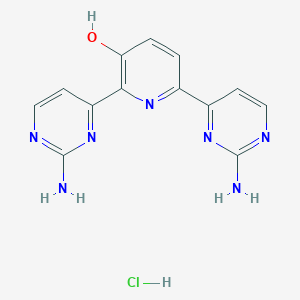
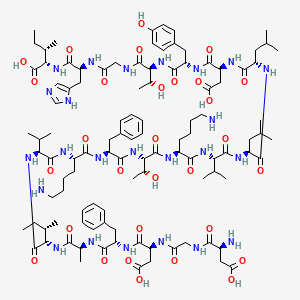
![9-(1-Methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one](/img/structure/B12387366.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387374.png)
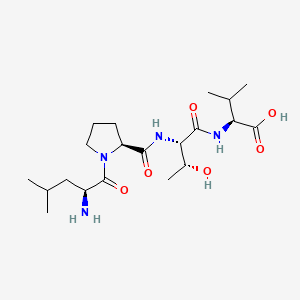
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[8-[[4-[4-[4-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butyl]piperidine-1-carbonyl]benzoyl]amino]octanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12387381.png)

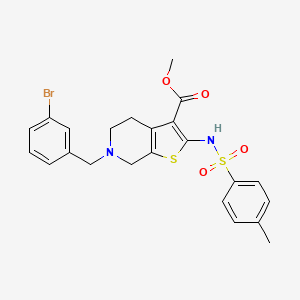
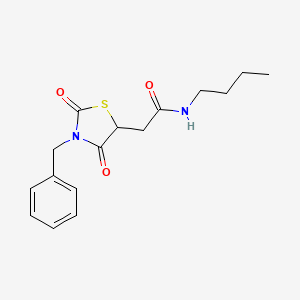
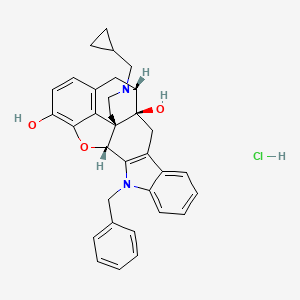
![[Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)
